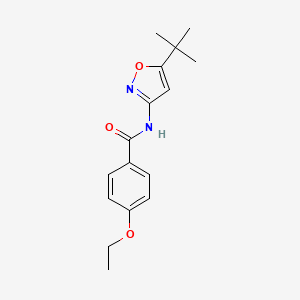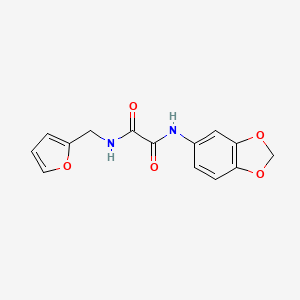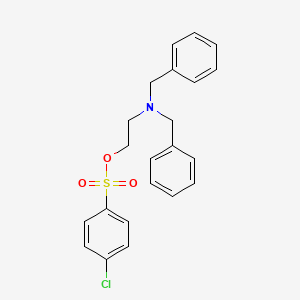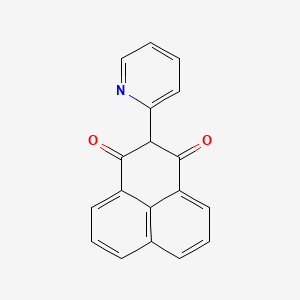![molecular formula C28H42N2O2 B5124737 1,4-bis(tricyclo[4.3.1.1~3,8~]undec-3-ylcarbonyl)piperazine](/img/structure/B5124737.png)
1,4-bis(tricyclo[4.3.1.1~3,8~]undec-3-ylcarbonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions, including Mannich reactions and 1,3-dipolar cycloadditions. A novel bis(pyrazole-benzofuran) hybrid possessing a piperazine linker was prepared using a key synthon, demonstrating the versatility and reactivity of piperazine derivatives in synthesizing bioactive molecules (Mekky & Sanad, 2020).
Molecular Structure Analysis
Molecular structure analysis, particularly through X-ray crystallography, provides insights into the conformation and geometric parameters of piperazine-based compounds. The structure of 2-amino-6-(4-methyl-l-piperazinyl)4-(tricyclo[3.3.1.13,7]dec-1-yl)-1,3,5-triazine was refined at different temperatures to study the effect of temperature on the disorder of the adamantyl group, indicating the importance of temperature in molecular structure analysis (Perrakis et al., 1996).
Chemical Reactions and Properties
Piperazine derivatives undergo a variety of chemical reactions, leading to diverse bioactive molecules. For example, DNA-directed alkylating agents were synthesized from piperazine analogs, evaluated for DNA affinity and antitumor activity, showcasing the chemical reactivity of piperazine compounds in medicinal chemistry (Al-Soud & Al-Masoudi, 2004).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The synthesis and characterization of novel piperazine-based building blocks, such as 3,7,9-triazabicyclo[3.3.1]nonane, highlighted the impact of molecular design on physical properties (Révész, Blum, & Wicki, 2005).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including reactivity, stability, and functional group transformations, play a crucial role in their applications. The synthesis and antimicrobial activity of bis(phthalimido)piperazine and its derivatives demonstrated the relationship between chemical structure and bioactivity, revealing the potential of piperazine derivatives as antimicrobial agents (Aslam et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Future research on this compound could involve more detailed studies of its synthesis, properties, and potential applications. This could include experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and potentially even biological studies if it has relevant biological activity .
Propiedades
IUPAC Name |
[4-(tricyclo[4.3.1.13,8]undecane-3-carbonyl)piperazin-1-yl]-(3-tricyclo[4.3.1.13,8]undecanyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42N2O2/c31-25(27-3-1-19-9-21(15-27)13-22(10-19)16-27)29-5-7-30(8-6-29)26(32)28-4-2-20-11-23(17-28)14-24(12-20)18-28/h19-24H,1-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTLURSLNMTMOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3CC1CC(C3)C2)C(=O)N4CCN(CC4)C(=O)C56CCC7CC(C5)CC(C7)C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(tricyclo[4.3.1.1~3,8~]undec-3-ylcarbonyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-fluorophenyl)-5-methyl-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5124661.png)


![6,8-dichloro-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5124686.png)
![2-fluoro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5124688.png)
![4,4'-(1,5-naphthalenediyl)bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5124697.png)


![1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B5124713.png)
![N-allyl-2-[(3-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5124719.png)
![ethyl 3-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5124726.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5124764.png)
